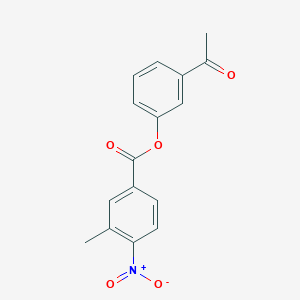

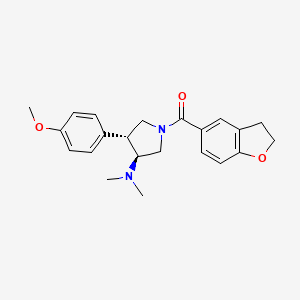

![molecular formula C15H24N4O4 B5567878 1-叔丁基-N-[{[3-(2-甲氧基乙基)-1,2,4-恶二唑-5-基]甲基}-5-氧代-3-吡咯烷甲酰胺](/img/structure/B5567878.png)

1-叔丁基-N-[{[3-(2-甲氧基乙基)-1,2,4-恶二唑-5-基]甲基}-5-氧代-3-吡咯烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of chemicals that include oxadiazole and pyrrolidine moieties, which are of significant interest due to their diverse potential applications in medicinal chemistry and materials science. Oxadiazoles, in particular, are known for their utility in creating compounds with desirable pharmacological activities, while pyrrolidine rings are often incorporated into drug designs to modulate biological activity and improve pharmacokinetic properties.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step organic reactions, starting from basic building blocks to achieve the complex final structure. An example includes the enzymatic C-demethylation of related compounds in liver microsomes, highlighting the metabolic transformations such compounds can undergo (Yoo et al., 2008). Another approach is the condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of specific reagents to synthesize oxadiazol-piperazine derivatives (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic evidence are crucial for characterizing the molecular structure of such compounds. For instance, the crystal structure and Hirshfeld surface analysis have been applied to imidazo[1,2-a]pyridine derivatives to understand their molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole and pyrrolidine derivatives can include singlet oxygen reactions leading to the formation of peroxidic intermediates and subsequent coupling with nucleophiles to yield substituted pyrroles, which are precursors for various biologically active compounds (Wasserman et al., 2004).

科学研究应用

酶代谢和药物开发

对于具有恶二唑环的化合物(例如 1-[2-(5-叔丁基-[1,3,4]恶二唑-2-羰基)-4-氟-吡咯烷-1-基]-2-(2-羟基-1,1-二甲基-乙氨基)-乙酮)的研究探索了它们在大鼠肝微粒体中的代谢途径,揭示了羟基化和羰基还原等主要反应。此类研究有助于了解潜在候选药物的酶代谢,促进开发具有改善药代动力学特征的新型疗法 (H. Yoo 等,2008)。

先进材料合成

使用含有叔丁基取代基的二胺合成聚酰胺的研究产生了具有理想特性的材料,例如高热稳定性、在各种有机溶剂中的溶解性和机械强度。这些材料在高性能聚合物和涂层中具有宝贵的应用价值 (D. Liaw & Been-Yang Liaw,1998)。

有机发光二极管 (OLED)

含有恶二唑和叔丁基基团的化合物已用于合成 OLED 的空穴阻挡材料,展示出器件效率的显著提高。这项研究有助于开发更有效且更耐用的 OLED,用于显示和照明 (Changsheng Wang 等,2001)。

抗肿瘤活性

已合成出新型带有叔丁基基团的 1,2,4-恶二唑化合物,并评估了它们对各种细胞系的抗肿瘤活性。这些研究为基于恶二唑结构基序开发新的癌症疗法奠定了基础 (Catalin V. Maftei 等,2013)。

属性

IUPAC Name |

1-tert-butyl-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4/c1-15(2,3)19-9-10(7-13(19)20)14(21)16-8-12-17-11(18-23-12)5-6-22-4/h10H,5-9H2,1-4H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWCUODDWYHCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)NCC2=NC(=NO2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)